molecular formula C4H6KNO4 B1405730 Potassium 3-carbamoyl-3-hydroxypropanoate CAS No. 1461707-39-0

Potassium 3-carbamoyl-3-hydroxypropanoate

Cat. No.: B1405730
CAS No.: 1461707-39-0
M. Wt: 171.19 g/mol
InChI Key: BZVWIGPCQZSKSA-UHFFFAOYSA-M
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Description

Potassium 3-carbamoyl-3-hydroxypropanoate is a chemical compound with the molecular formula C4H6KNO4 and a molecular weight of 171.19 g/mol . It features both a carbamoyl and a hydroxy group on its propanoate backbone, a structure that is often of interest in organic synthesis and biochemistry as a potential building block or intermediate. Compounds with 3-hydroxypropionate (3-HP) motifs are recognized as valuable platform chemicals in biotechnology. 3-HP itself is identified as a top-value platform chemical with a significant potential market, primarily because it can be dehydrated to acrylate, a key monomer for producing super-absorbent polymers . Furthermore, in metabolic studies, 3-hydroxypropionate is a known marker for certain enzymatic dysfunctions, such as in the metabolic disorder propionic acidemia, providing relevance in biomedical research . Researchers may investigate this compound as a stable salt form of a 3-HP derivative for use in chemical synthesis, as a standard in analytical chemistry, or in metabolic pathway engineering. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;4-amino-3-hydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.K/c5-4(9)2(6)1-3(7)8;/h2,6H,1H2,(H2,5,9)(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVWIGPCQZSKSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium 3-carbamoyl-3-hydroxypropanoate (CAS No. 1461707-39-0) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound is a small molecule characterized by its unique chemical structure, which includes a carbamoyl group and a hydroxypropanoate moiety. This structure is believed to contribute to its diverse biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Similar compounds have demonstrated the ability to interact with various enzymes, potentially altering their activity. This compound may bind to active sites on enzymes, influencing metabolic pathways and cellular functions .
  • Cell Signaling Modulation : The compound is hypothesized to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it may influence the expression of genes associated with the p53 signaling pathway, which is crucial for cell cycle regulation.

Biochemical Pathways

Research indicates that this compound is involved in several critical biochemical pathways:

  • Oxidative Stress Response : The compound may enhance the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction could help protect cells from oxidative damage.
  • Metabolic Regulation : It may affect metabolic flux by modulating the activity of enzymes responsible for detoxifying reactive oxygen species, thereby maintaining cellular homeostasis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments have shown that this compound can induce significant changes in gene expression related to cellular stress responses. For example, it has been observed to enhance the expression of antioxidant genes at specific concentrations .
  • Animal Models : In vivo studies have revealed dosage-dependent effects. Low doses may improve cellular functions, while high doses could lead to adverse effects such as DNA damage and increased apoptosis. A threshold effect has been noted, indicating that careful dosage is crucial for therapeutic applications.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityDescription
Antioxidant Activity Enhances cellular defense against oxidative stress
Antitumor Potential Modulates pathways involved in cancer cell regulation
Anti-inflammatory Effects May reduce inflammation through signaling modulation
Cell Proliferation Influences cell cycle progression via gene expression

Scientific Research Applications

Biochemical Applications

Potassium 3-carbamoyl-3-hydroxypropanoate serves as a precursor in the production of 3-hydroxypropionic acid (3-HP), which is recognized as a versatile platform chemical. The efficient conversion of CO2 into 3-HP can enhance carbon yield in biobased production processes, making it economically viable. Recent studies have demonstrated that engineered strains of microorganisms can increase the production of 3-HP from glucose significantly, showcasing the potential of this compound in sustainable chemical manufacturing .

Table 1: Production Strategies for 3-Hydroxypropionic Acid

StrategyDescriptionYield Improvement
Bicarbonate Transport EngineeringIdentification of bicarbonate transporters to enhance uptakeUp to 80%
Genetic ModificationsEngineering strains for improved enzyme activity and substrate utilizationUp to 75%
Metabolic Pathway OptimizationRational design of metabolic pathways to minimize by-productsUp to 90%

Clinical Applications

In clinical settings, this compound has been investigated for its role in diagnosing metabolic disorders such as propionic acidemia. Elevated levels of metabolites like propionylcarnitine and 3-hydroxypropionate are indicative of this condition. Liquid chromatography-mass spectrometry (LC-MS/MS) has been employed to measure these metabolites, facilitating accurate diagnosis and management of affected patients .

Case Study: Propionic Acidemia Diagnosis

A newborn presented with symptoms consistent with propionic acidemia, including hyperammonemia and metabolic acidosis. Urine metabolic screening revealed elevated levels of 3-hydroxypropionate, confirming the diagnosis. This case underscores the importance of this compound in metabolic profiling and its utility in clinical diagnostics .

Industrial Applications

The industrial relevance of this compound lies in its potential use as a biobased feedstock for the synthesis of various chemicals, including biodegradable plastics and solvents. The development of microbial strains capable of efficiently converting this compound into desired products is an area of active research .

Table 2: Potential Industrial Products from 3-Hydroxypropionic Acid

ProductApplication
Biodegradable PlasticsSustainable packaging solutions
SolventsGreen alternatives for traditional solvents
Food AdditivesFlavoring agents and preservatives

Future Directions and Research Opportunities

The ongoing research into this compound highlights its multifaceted applications across various domains. Future studies should focus on:

  • Enhanced Production Techniques : Developing more efficient microbial strains through synthetic biology.
  • Expanded Clinical Research : Investigating other metabolic disorders where this compound might serve as a biomarker.
  • Environmental Impact Assessments : Evaluating the sustainability of processes utilizing this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

a. Ethyl 3-hydroxy-3-phenylpropanoate ()

  • Functional Groups : Hydroxy (-OH), ester (-COOEt), phenyl (aromatic).
  • Key Differences : Lacks the carbamoyl group and potassium ion. The ester group reduces water solubility compared to the ionic carboxylate in the target compound.
  • Applications : Likely used as an intermediate in organic synthesis due to its ester functionality .

b. (2S)-2-Amino-3-carbamoylpropanoic Acid ()

  • Functional Groups: Amino (-NH₂), carbamoyl (-CONH₂), carboxylic acid (-COOH).
  • Key Differences: Zwitterionic structure with an amino acid backbone. The potassium salt form of the target compound replaces the carboxylic acid with a carboxylate, enhancing solubility in aqueous media.

c. Methyl (3S)-3-Amino-3-(3-chlorophenyl)propanoate Hydrochloride ()

  • Functional Groups: Amino (-NH₂), ester (-COOMe), chloro-substituted phenyl.
  • Key Differences : Hydrochloride salt vs. potassium salt; the chloro-phenyl group introduces steric and electronic effects absent in the target compound.
  • Applications : Likely a pharmaceutical intermediate due to its halogenated aromatic structure .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
Potassium 3-carbamoyl-3-hydroxypropanoate C₄H₆KNO₅ 195.2* High (aqueous) -OH, -CONH₂, -COO⁻K⁺
Ethyl 3-hydroxy-3-phenylpropanoate C₁₁H₁₄O₃ 194.2 Low (organic solvents) -OH, -COOEt, -Ph
(2S)-2-Amino-3-carbamoylpropanoic acid C₄H₈N₂O₃ 132.1 Moderate (aqueous) -NH₂, -CONH₂, -COOH
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate HCl C₁₀H₁₃Cl₂NO₂ 250.1 Moderate (polar solvents) -NH₃⁺Cl⁻, -COOMe, -Cl-Ph

*Calculated based on formula.

Key Observations :

  • The potassium salt form of the target compound ensures superior water solubility compared to esters (e.g., ) and zwitterionic amino acids ().
Thermal Stability and Reactivity
  • Potassium Salts (): Inorganic potassium salts (e.g., KCl, K₂SO₄) exhibit high thermal stability (>500°C). The organic carbamoyl and hydroxy groups in the target compound may lower its decomposition temperature compared to inorganic salts.
  • Esters () : Lower thermal stability due to ester linkage susceptibility to hydrolysis or pyrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-carbamoyl-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
Potassium 3-carbamoyl-3-hydroxypropanoate

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